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Compound of Interest

Compound Name: CDK8/19-IN-52h

Cat. No.: B1192481 Get Quote

Executive Summary & Compound Profile
CDK8/19-IN-52h (referred to hereafter as Compound 52h) is a highly potent, ATP-competitive

Type I inhibitor of CDK8 and CDK19, originally described by Ono et al. (Takeda

Pharmaceutical) in Bioorganic & Medicinal Chemistry (2017).

Unlike earlier generation inhibitors that suffered from poor selectivity or "promiscuous" kinase

binding (e.g., staurosporine derivatives), Compound 52h utilizes a 4,5-

dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole scaffold. Its specificity is driven by a unique

interaction between its pyridyl group and Met174 of the CDK8 DMG (Asp-Met-Gly) activation

loop—a structural feature distinct from the canonical DFG motif found in most kinases.
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Feature Specification

Origin Paper Ono, K. et al. Bioorg.[1] Med. Chem. 2017

Scaffold Tricyclic [5,6,5]-fused thienobenzoisothiazole

Binding Mode Type I (ATP-competitive)

Key Interaction
Hinge binder (Ala100); DMG loop stabilizer

(Met174)

Primary Targets CDK8, CDK19

Selectivity
High (Only HASPIN, DYRK1B, HIP1 show

>65% binding at 300 nM)

Comparative Analysis: 52h vs. Leading Alternatives
To objectively validate Compound 52h, it must be benchmarked against the standard "tool

compounds" in the field: Senexin B (the academic standard) and CCT251545 (the clinical

precursor).

Table 1: Biochemical & Cellular Benchmarking
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Metric
Compound 52h

(Takeda)
CCT251545

(ICR/Merck)
Senexin B (Senex)

CDK8 Biochemical

IC₅₀
0.46 nM ~7.2 nM ~20 nM

CDK19 Biochemical

IC₅₀
0.99 nM ~5.6 nM ~20 nM

Cellular Potency

(pSTAT1)
< 10 nM (HCT116) ~15 nM (SW620) ~50–100 nM

Kinome Selectivity

(Gini)

High (Targeted DMG

interaction)

High (Wnt pathway

specific)
High

Oral Bioavailability

(F%)

High (Suitable for in

vivo)
High Moderate

Primary Utility
Acute mechanistic

probe (High affinity)
Wnt-pathway studies

Long-term phenotypic

assays

Scientist's Insight: While CCT251545 is often preferred for Wnt-signaling studies due to

extensive clinical characterization, Compound 52h exhibits superior biochemical potency (sub-

nanomolar). This makes 52h the preferred reagent for biophysical displacement assays or

when "complete" target occupancy is required at low doses to avoid off-target toxicity.

Experimental Reproduction Protocols
Reproducing the Ono et al. data requires strict adherence to assay conditions that preserve the

CDK8-Cyclin C complex integrity. CDK8 is unstable without Cyclin C; therefore, recombinant

sources must be co-expressed/purified.

Protocol A: Biochemical Potency (Lanthascreen™ Eu
Kinase Binding)
Objective: Reproduce the Kd/IC₅₀ values (0.4–1.0 nM).

Why this method? Ono et al. utilized binding assays to drive SAR (Structure-Activity

Relationship). Traditional activity assays (like ADP-Glo) can be artifact-prone with Type I
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inhibitors if ATP concentrations are not strictly controlled at

. The Lanthascreen (TR-FRET) assay measures tracer displacement directly, offering a
thermodynamic validation of binding.

Reagents:

Enzyme: Recombinant Human CDK8/Cyclin C complex (5 nM final).

Tracer: Kinase Tracer 236 (Invitrogen) or equivalent ATP-competitive AlexaFluor-647 probe.

Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow:

Compound Prep: Prepare a 10-point dilution series of Compound 52h in DMSO (Start at 10

µM, 3-fold dilutions). Final DMSO in assay must be <1%.

Master Mix: Mix CDK8/CycC (5 nM) and Eu-Antibody (2 nM) in Kinase Buffer.

Plate Loading: Add 5 µL of Compound 52h + 5 µL of Master Mix to a 384-well low-volume

white plate.

Pre-incubation (Critical): Incubate for 15 minutes. Reason: Allows the inhibitor to access the

ATP pocket before competition begins.

Tracer Addition: Add 5 µL of Tracer 236 (Final conc. should be near

of tracer, typically 5–10 nM).

Equilibration: Incubate for 60 minutes at Room Temp (protected from light).

Read: Measure TR-FRET (Excitation: 340 nm; Emission: 665 nm / 615 nm).

Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to sigmoidal dose-response

(variable slope).
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Protocol B: Cellular Target Engagement (pSTAT1 S727)
Objective: Validate cellular permeability and functional inhibition of the Mediator complex.

Why this method? CDK8 phosphorylates STAT1 at Serine 727.[2][3] This is the most robust

biomarker for CDK8 activity. Total STAT1 levels should remain unchanged.

Cell Line: HCT116 (Colorectal carcinoma) or RPMI8226 (Myeloma, used in Ono paper).

Step-by-Step Workflow:

Seeding: Seed cells at

cells/well in 6-well plates. Allow attachment overnight.

Treatment: Treat cells with Compound 52h (0, 1, 10, 100, 1000 nM) for 2 hours.

Note: Short incubation (2h) is sufficient for phosphorylation inhibition and reduces

secondary transcriptional effects.

Stimulation (Optional but Recommended): For HCT116, basal pSTAT1 is often high. If low,

stimulate with IFN-

(10 ng/mL) for the last 30 minutes of treatment to induce robust STAT1 phosphorylation.

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF)

+ Protease Inhibitors.

Western Blot:

Load 20 µg protein/lane.

Primary Ab 1: Anti-pSTAT1 (Ser727) [Rabbit, 1:1000].

Primary Ab 2: Anti-Total STAT1 [Mouse, 1:1000] (Normalization Control).

Primary Ab 3: Anti-GAPDH (Loading Control).

Quantification: Calculate ratio of pSTAT1/Total STAT1.
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Success Criterion: >80% reduction in pSTAT1 signal at 100 nM.

Visualization of Mechanism & Workflow
Diagram 1: The CDK8/Mediator Signaling Axis
This diagram illustrates the specific intervention point of Compound 52h within the Mediator

complex, highlighting the downstream blockade of STAT1 phosphorylation.
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Click to download full resolution via product page

Caption: Compound 52h binds the CDK8/CycC complex, blocking the phosphorylation of

STAT1(S727) and RNA Pol II CTD, thereby silencing specific transcriptional programs.

Diagram 2: Validation Workflow (Ono et al.
Reproduction)
A logical flow for reproducing the core data sets: from chemical synthesis to phenotypic

validation.
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Caption: The validation pipeline moves from cell-free binding affinity (Lanthascreen) to

intracellular target engagement (pSTAT1 Western Blot).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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